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Abstract

3-0O-Methylgalangin, a naturally occurring flavonoid primarily isolated from the rhizome of
Alpinia officinarum, has garnered significant interest within the scientific community for its
diverse biological activities, including antibacterial, pancreatic lipase inhibitory, and cytotoxic
effects. This technical guide provides a comprehensive overview of the chemical structure and
stereochemistry of 3-O-Methylgalangin. It includes detailed information on its nomenclature,
structural identifiers, and key physicochemical properties. Furthermore, this document outlines
experimental protocols for its isolation and characterization using spectroscopic techniques
such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Finally, potential
signaling pathways associated with its pro-apoptotic activity are discussed and visualized.

Chemical Structure and Stereochemistry

3-0O-Methylgalangin, systematically named 5,7-dihydroxy-3-methoxy-2-phenylchromen-4-one,
is a flavonoid belonging to the flavonol subclass.[1] The core structure consists of a C6-C3-C6
skeleton, characteristic of flavonoids, with a phenyl group attached at the C2 position of the
chromen-4-one (benzopyran-4-one) ring system. Hydroxyl groups are located at positions C5
and C7 of the A-ring, and a methoxy group is present at the C3 position of the C-ring.
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Stereochemistry: 3-O-Methylgalangin is an achiral molecule.[2][3] It does not possess any
stereocenters, and therefore, does not exhibit optical activity. The planar nature of the
chromen-4-one ring system and the free rotation of the C2-phenyl bond contribute to its lack of
stereoisomers.

Structural and Physicochemical Data

A summary of the key structural identifiers and physicochemical properties of 3-O-
Methylgalangin is presented in the table below for easy reference and comparison.

Identifier/Property Value Reference(s)

5,7-dihydroxy-3-methoxy-2-
IUPAC Name [1]
phenylchromen-4-one

Galangin 3-methyl ether, 3-
Common Synonyms ) [1]
Methylgalangin

Molecular Formula C16H1205

Molecular Weight 284.26 g/mol

COC1=C(0C2=CC(=CC(=C2C

SMILES Strin
J 1=0)0)0)C3=CC=CC=C3

LYISDADPVOHJBJ-
InChl Key

UHFFFAOYSA-N
CAS Number 6665-74-3
Appearance Solid
Melting Point 299 °C

Experimental Protocols
Isolation of 3-O-Methylgalangin from Alpinia officinarum

The following protocol provides a general methodology for the isolation of 3-O-Methylgalangin
from its primary natural source, the rhizomes of Alpinia officinarum.

Protocol:
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o Extraction:

o Air-dried and powdered rhizomes of Alpinia officinarum are extracted with methanol
(MeOH) at room temperature with sonication or at an elevated temperature (e.g., 80°C) for
several hours.

o The methanolic extract is then concentrated under reduced pressure to yield a crude
extract.

» Solvent Partitioning:

o The crude extract is suspended in water and sequentially partitioned with solvents of
increasing polarity, such as n-hexane, dichloromethane (CH2Cl2), and ethyl acetate
(EtOAC).

o The 3-O-Methylgalangin is typically enriched in the ethyl acetate fraction.

e Chromatographic Purification:

[¢]

The ethyl acetate fraction is subjected to column chromatography on silica gel.

o The column is eluted with a gradient of dichloromethane and methanol (e.g.,
CH2Cl2:MeOH mixtures).

o Fractions are collected and monitored by thin-layer chromatography (TLC).

o Fractions containing 3-O-Methylgalangin are combined and may require further
purification by preparative high-performance liquid chromatography (prep-HPLC) on a C18
column to yield the pure compound.

Spectroscopic Characterization

NMR spectroscopy is a crucial technique for the structural elucidation of 3-O-Methylgalangin.
The following provides an example of the expected NMR data.

Experimental Parameters (General):
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Spectrometer: Bruker Avance or Varian DD2 (300-600 MHz for *H NMR, 75-150 MHz for 13C
NMR)

Solvent: Deuterated dimethyl sulfoxide (DMSO-ds) or Deuterated chloroform (CDCIs)

Internal Standard: Tetramethylsilane (TMS)

Experiments: *H NMR, 3C NMR, COSY, HSQC, HMBC

Representative *H and 3C NMR Data in DMSO-de:

1H Chemical Shift (8, ppm,

Position 13C Chemical Shift (6, ppm) Lo .
multiplicity, J in Hz)

2 155.8

3 138.5

4 176.0

5 161.2

6 98.2 6.20 (d, J=2.1)

7 164.5

8 93.9 6.48 (d, J=2.1)

9 156.3

10 104.2

1 130.8

2',6' 128.3 8.03 (m)

3,5 128.8 7.61 (m)

4 130.4 7.61 (m)

3-OCHs 60.1 3.83(s)

5-OH - 12.56 (s)

7-OH
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High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental
composition of 3-O-Methylgalangin. Tandem mass spectrometry (MS/MS) provides
information about its fragmentation pattern, which aids in structural confirmation.

Experimental Parameters (General):

« lonization Source: Electrospray lonization (ESI) or Direct Analysis in Real Time (DART)
e Mass Analyzer: Time-of-Flight (TOF) or Quadrupole

e Mode: Positive or negative ion mode

Expected Fragmentation Pattern: In mass spectrometry, flavonoids like 3-O-Methylgalangin
undergo characteristic fragmentation, including retro-Diels-Alder (rDA) reactions of the C-ring
and losses of small neutral molecules. For methoxylated flavonoids, a characteristic loss of a
methyl radical (*CHs) is often observed.

Biological Activity and Signaling Pathways

3-0O-Methylgalangin exhibits a range of biological activities. Two of the most studied are its
ability to induce apoptosis in cancer cells and its inhibition of pancreatic lipase.

Induction of Apoptosis in Cancer Cells

While much of the detailed mechanistic work has been performed on the parent compound,
galangin, it is hypothesized that 3-O-Methylgalangin induces apoptosis through similar
signaling cascades. Galangin has been shown to induce apoptosis through both intrinsic
(mitochondrial) and extrinsic (death receptor) pathways.

Potential Signaling Pathway for Apoptosis Induction:
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Figure 1: Proposed apoptotic signaling pathway of 3-O-Methylgalangin.
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Pancreatic Lipase Inhibition

3-0O-Methylgalangin has been identified as an inhibitor of pancreatic lipase, an enzyme crucial
for the digestion of dietary fats. This inhibitory action suggests its potential as a therapeutic

agent for obesity and related metabolic disorders.

Experimental Workflow for Pancreatic Lipase Inhibition Assay:

Prepare Reagents:
- Pancreatic Lipase Solution
- Substrate (e.g., p-NPP)
- 3-O-Methylgalangin Solutions
- Buffer Solution

Incubate Pancreatic Lipase

with 3-O-Methylgalangin

Add Substrate to Initiate Reaction

Measure Absorbance at Specific Time Intervals

(Spectrophotometer)

Data Analysis:
- Calculate Reaction Velocity
- Determine ICso and Ki
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Figure 2: Experimental workflow for pancreatic lipase inhibition assay.

Kinetic Analysis: Studies on the inhibition of pancreatic lipase by flavonoids often reveal a
competitive or mixed-type inhibition mechanism. Kinetic analysis, such as Lineweaver-Burk
plots, can be employed to determine the mode of inhibition and the inhibition constant (Ki) of 3-
O-Methylgalangin.

Conclusion

3-O-Methylgalangin is a well-characterized achiral flavonol with significant potential in drug
discovery. Its chemical structure has been unequivocally determined through various
spectroscopic methods. The provided experimental protocols for isolation and characterization
serve as a valuable resource for researchers. Further investigation into its specific molecular
targets and signaling pathways will be crucial for the development of novel therapeutics based
on this promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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